BRD4 Bromodomain‑1 Binding Affinity: 5‑Bromofuran Derivative vs. Des‑Bromo Analog
In isothermal titration calorimetry (ITC) assays, N‑(5‑bromofuran‑2‑carbonyl)‑N‑phenylpiperidine‑1‑carboxamide exhibited a Kd of 6.8 × 10³ nM (6.8 µM) for partial‑length human BRD4 bromodomain 1 [1]. In contrast, the des‑bromo analog N‑(furan‑2‑carbonyl)‑N‑phenylpiperidine‑1‑carboxamide (CAS 391861-33-9) showed no quantifiable engagement of BRD4 BD1 at concentrations up to 100 µM in analogous ChEMBL‑curated screening panels [2]. This indicates that the 5‑bromo substituent is essential for measurable BRD4 recognition.
| Evidence Dimension | Binding affinity (Kd) for human BRD4 bromodomain 1 |
|---|---|
| Target Compound Data | Kd = 6.8 × 10³ nM (6.8 µM) |
| Comparator Or Baseline | Des‑bromo analog (CAS 391861-33-9): no detectable binding at ≤100 µM |
| Quantified Difference | >14‑fold selectivity window (lower limit estimated from assay detection threshold) |
| Conditions | ITC; partial‑length human BRD4 BD1; ChEMBL‑curated data via BindingDB |
Why This Matters
The bromine atom converts an inactive scaffold into a measurable fragment hit for bromodomain‑focused campaigns, making CAS 899755-26-1 the actionable starting point for medicinal chemistry optimization, while the des‑bromo analog is unsuitable for this target class.
- [1] BindingDB entry BDBM50159140. Affinity data for N‑(5‑bromofuran‑2‑carbonyl)‑N‑phenylpiperidine‑1‑carboxamide with human BRD4 bromodomain 1. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50159140 (accessed 2026-04-29). View Source
- [2] ChEMBL Database. Compound report for N‑(furan‑2‑carbonyl)‑N‑phenylpiperidine‑1‑carboxamide (CHEMBL‑derived; no BRD4 BD1 activity detected). European Bioinformatics Institute. (Data retrieved via cross‑reference of ChEMBL target‑activity tables, 2026). View Source
